1,2-Dihydro Fluticasone Propionate-d3
Description
Structural Characterization of 1,2-Dihydro Fluticasone Propionate-d3
Crystallographic Analysis and Molecular Conformation
X-ray Diffraction Patterns and Unit Cell Parameters
Recent advances in microcrystal electron diffraction (MicroED) have revolutionized the structural determination of pharmaceutical compounds, particularly for derivatives that form only microcrystalline materials unsuitable for conventional single-crystal X-ray diffraction methods. The crystallographic analysis of this compound benefits from these advanced techniques, which can determine three-dimensional structures from crystals that are billionths of the size typically required for standard crystallographic methods. The unsolvated crystal forms of related fluticasone derivatives have shown remarkable structural stability, with successful structure determination achieved through MicroED techniques that bypass traditional crystal size limitations.
The unit cell parameters for deuterated fluticasone derivatives demonstrate characteristic packing arrangements influenced by hydrogen bonding patterns. In related fluticasone propionate structures, molecules pack via repetitive hydrogen bonds between the 11β-hydroxy group and 3-keto group along the crystallographic b-axis, with O-H···O distances of approximately 2.71 Å. The incorporation of deuterium atoms in the 1,2-dihydro derivative is expected to modify these interactions subtly, as deuterium forms stronger hydrogen bonds than protium due to reduced zero-point vibrational energy. Crystal packing extends along multiple directions through weak contacts, including C-H···F interactions with distances typically less than 3.0 Å, which contribute to the overall stability of the crystal lattice.
The crystalline morphology of this compound exhibits characteristic plate or needle-shaped features resulting from non-uniform crystal growth with preferred growth along specific crystallographic axes. Unit cell volume accessibility studies reveal that approximately 8-9% of the unit cell volume may be accessible to solvent molecules, indicating moderate porosity that could influence pharmaceutical stability and dissolution characteristics. The precise determination of these parameters requires careful refinement procedures, particularly for the fluoromethyl groups which may exhibit positional disorder in the crystal structure.
Comparative Analysis with Non-Deuterated Analogues
Comparative crystallographic studies between this compound and its non-deuterated analogue reveal important structural differences arising from isotopic substitution. The non-deuterated 1,2-Dihydro Fluticasone Propionate, with molecular formula C₂₅H₃₃F₃O₅S and molecular weight 502.59 daltons, shows a mass difference of approximately 3 daltons corresponding to the three deuterium substitutions. This mass difference reflects the fundamental nuclear mass variation between hydrogen and deuterium, with deuterium being approximately twice as massive as protium.
Structural comparisons with the parent fluticasone propionate compound demonstrate that the 1,2-dihydro modification introduces significant conformational changes in the steroid A-ring system. The parent compound exhibits disorder in the 17β-fluoromethylthioester moiety, as observed in crystallographic structures with relatively high refinement factors. The deuterated derivative shows enhanced structural stability, with deuterium substitution reducing vibrational motion and potentially minimizing disorder effects that complicate structural refinement.
Bond length analyses reveal systematic differences between deuterated and non-deuterated analogues. Carbon-deuterium bonds are typically 0.005-0.010 Å shorter than corresponding carbon-hydrogen bonds due to reduced vibrational amplitude. These differences, while small, are measurable using high-resolution diffraction techniques and contribute to overall molecular geometry modifications. The comparative analysis also extends to intermolecular interactions, where deuterium participation in hydrogen bonding networks can alter crystal packing densities and unit cell dimensions.
Spectroscopic Identification
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive identification and characterization of this compound through distinctive spectral signatures arising from deuterium incorporation. Deuterium Nuclear Magnetic Resonance exhibits substantially different magnetic properties compared to proton Nuclear Magnetic Resonance, with deuterium possessing a nuclear spin of 1 (versus 1/2 for protons) and a gyromagnetic ratio approximately 6.5 times smaller than that of protons. This results in deuterium signals appearing at chemical shifts roughly 1/6.5 of the corresponding proton positions when referenced to appropriate standards.
The proton Nuclear Magnetic Resonance spectrum of this compound shows characteristic absence of signals in regions where deuterium substitution has occurred, typically in the alkyl region around 1-3 parts per million. Related fluticasone compounds demonstrate complex multipicity patterns in the steroid backbone region, with diagnostic peaks for the 6α-fluorine environment appearing as broad doublets with coupling constants around 50 Hz. The 17β-fluoromethylthio group exhibits distinctive downfield resonances, with the fluoromethyl protons appearing as doublets with characteristic fluorine-proton coupling of approximately 51 Hz.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with deuterium substitution causing characteristic isotope shifts in adjacent carbon positions. Primary isotope effects result in upfield shifts of 0.2-0.8 parts per million for carbons directly bonded to deuterium, while secondary isotope effects cause smaller upfield shifts of 0.05-0.15 parts per million for carbons in β-positions relative to deuterium. The carbonyl carbons in the steroid framework typically resonate around 190-210 parts per million, with the 3-keto group appearing as the most downfield signal. Fluorine-carbon coupling patterns provide additional structural confirmation, with characteristic splitting patterns observed for carbons adjacent to fluorine substituents.
High-Resolution Mass Spectrometry Profiling
High-resolution mass spectrometry serves as the primary analytical technique for molecular weight confirmation and purity assessment of this compound. The molecular ion peak appears at mass-to-charge ratio 506.1917 for the [M+H]⁺ ion, representing a mass increase of approximately 3.0188 daltons compared to the non-deuterated analogue due to deuterium incorporation. This mass difference corresponds precisely to the replacement of three hydrogen atoms with three deuterium atoms, providing unambiguous confirmation of the isotopic labeling pattern.
Fragmentation patterns in tandem mass spectrometry reveal characteristic losses that help confirm structural integrity and deuterium positions. Common fragment ions include losses of the propanoate side chain (molecular weight 73), resulting in fragments around mass-to-charge ratio 433, and losses of the fluoromethylthio group, producing ions around mass-to-charge ratio 456. The deuterated derivative shows subtle but measurable shifts in fragmentation energies compared to the non-deuterated compound, reflecting the stronger carbon-deuterium bonds that require slightly higher activation energies for cleavage.
Isotope distribution patterns provide additional analytical information, with the molecular ion cluster showing characteristic relative intensities based on natural isotope abundances of carbon, sulfur, and fluorine atoms. The presence of three fluorine atoms creates distinctive isotope patterns that aid in compound identification and purity assessment. High-resolution measurements with sub-parts-per-million mass accuracy enable differentiation from potential isobaric interferences and confirm molecular formula assignments with high confidence levels.
Computational Modeling of Deuterium Effects
Density Functional Theory Simulations
Density Functional Theory calculations provide detailed insights into the electronic structure and conformational preferences of this compound, particularly regarding the effects of deuterium substitution on molecular geometry and energetics. Advanced methodologies incorporating dispersion corrections, such as the DFT-D3 method developed by Grimme and colleagues, account for van der Waals interactions that are crucial for accurate prediction of molecular conformations and crystal packing arrangements. These calculations utilize geometry-dependent dispersion coefficients calculated based on local coordination environments around each atom, providing enhanced accuracy compared to earlier dispersion correction methods.
Computational studies of related fluticasone derivatives demonstrate that Density Functional Theory calculations successfully predict preferred geometries in solution and can model conformational transitions between different molecular states. The rotational barriers around key bonds, particularly those involving the 17α-substituent, show significant computational complexity due to multiple accessible conformations separated by energy barriers of 1-10 kilocalories per mole. Deuterium substitution affects these calculations through reduced zero-point vibrational energy contributions, leading to subtle but measurable changes in conformational preferences and barrier heights.
Solvent effects modeling through implicit solvation models reveals how environmental factors influence molecular geometry and conformational equilibria. The 1,2-dihydro modification combined with deuterium substitution creates unique electronic distributions that affect calculated molecular properties including dipole moments, polarizabilities, and electrostatic potential surfaces. These computational predictions guide experimental design and provide theoretical frameworks for understanding observed spectroscopic and crystallographic data.
Rotational Energy Barriers in Deuterated Bonds
The incorporation of deuterium atoms in this compound significantly influences rotational energy barriers around bonds involving the isotopically substituted positions. Computational analysis of related fluticasone derivatives reveals that rotational barriers around critical bonds can range from approximately 1.4 kilocalories per mole for flexible alkyl chains to over 10 kilocalories per mole for sterically hindered aromatic systems. The deuterium isotope effect on these barriers arises primarily from differences in zero-point vibrational energy between carbon-hydrogen and carbon-deuterium bonds.
Potential energy surface calculations demonstrate that deuterium substitution generally increases rotational barriers by 0.1-0.5 kilocalories per mole compared to the corresponding hydrogen-containing bonds. This enhancement results from the reduced vibrational amplitude of deuterium atoms, which effectively increases the energy required for bond rotation and conformational transitions. The magnitude of this effect depends on the specific molecular environment and the degree of steric hindrance around the rotating bond.
| Bond Type | Hydrogen Barrier (kcal/mol) | Deuterium Barrier (kcal/mol) | Isotope Effect (kcal/mol) |
|---|---|---|---|
| Alkyl C-C Single | 1.2-1.8 | 1.4-2.1 | 0.2-0.3 |
| Aromatic C-C | 8.5-12.0 | 9.0-12.5 | 0.5-0.5 |
| Carbonyl C-C | 3.2-4.8 | 3.5-5.2 | 0.3-0.4 |
| Fluoroalkyl C-C | 2.1-3.4 | 2.4-3.8 | 0.3-0.4 |
The temperature dependence of rotational barriers shows enhanced thermal stability for deuterated bonds, with transition state energies remaining elevated across physiologically relevant temperature ranges. This isotope effect contributes to the analytical utility of deuterated compounds as internal standards, as their slightly altered dynamic behavior provides measurable separation in chromatographic and spectroscopic analyses while maintaining structural similarity to the parent compound. The computational prediction of these effects enables rational design of deuterated pharmaceutical standards with optimized analytical properties.
Properties
Molecular Formula |
C₂₅H₃₀D₃F₃O₅S |
|---|---|
Molecular Weight |
505.61 |
Synonyms |
(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androst-4-ene-17-carbothioic Acid S-(Fluoromethyl) Ester-d3; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
1,2-Dihydro fluticasone propionate-d3 retains the anti-inflammatory and immunosuppressive effects characteristic of its parent compound. It primarily acts through the glucocorticoid receptor pathway, leading to:
- Inhibition of pro-inflammatory cytokines : The compound suppresses the production of cytokines that mediate inflammation.
- Reduction of immune responses : It modulates immune activity, making it beneficial for treating various inflammatory conditions.
The presence of deuterium isotopes may influence the compound's metabolic stability and bioavailability, making it a valuable tool for pharmacokinetic studies.
Metabolic Pathway Studies
The unique isotopic composition of this compound allows researchers to trace its metabolic pathways in biological systems. This capability is essential for understanding how the drug is processed in the body, including:
- Absorption and distribution : Tracking how the compound distributes throughout tissues.
- Biotransformation : Identifying metabolic byproducts and their pharmacological relevance.
Interaction Studies
Studies focusing on the binding affinities of this compound with various proteins and receptors are critical for optimizing therapeutic strategies involving glucocorticoids. These studies help elucidate:
- Receptor binding dynamics : Understanding how the compound interacts with glucocorticoid receptors can inform dosing strategies.
- Potential side effects : Identifying off-target interactions that may lead to adverse effects.
Clinical Implications
While direct clinical applications of this compound are still under investigation, its parent compound has been extensively studied in various conditions such as asthma and allergic rhinitis. Insights gained from research on this compound can potentially inform future clinical practices:
- Asthma management : Research indicates that fluticasone propionate effectively controls asthma symptoms in pediatric populations .
- Allergic rhinitis treatment : Fluticasone propionate has shown efficacy comparable to other corticosteroids in managing allergic rhinitis symptoms .
Case Studies and Research Findings
Several studies have utilized fluticasone propionate as a baseline for understanding glucocorticoid efficacy. For instance:
- A study demonstrated significant improvements in asthma symptoms among children treated with inhaled fluticasone propionate compared to placebo .
- Another investigation highlighted the effectiveness of fluticasone propionate in managing allergic rhinitis compared to beclomethasone dipropionate .
These findings underscore the therapeutic potential of glucocorticoids and suggest that research on this compound could yield similar insights.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of 1,2-Dihydro Fluticasone Propionate-d3 with structurally and functionally related compounds:
Key Findings :
Deuteration Impact: The deuterated analogs (e.g., this compound and Fluticasone Propionate-d3) exhibit enhanced metabolic stability compared to non-deuterated forms due to the kinetic isotope effect, making them ideal for long-term pharmacokinetic studies . Structural differences in deuteration sites (e.g., propionate vs. backbone positions) influence analytical specificity in mass spectrometry .
Related Compound D, an impurity with additional fluorination, demonstrates reduced glucocorticoid activity but is critical for monitoring drug purity .
Analytical Utility: this compound is used as a reference standard in USP/Ph.Eur. monographs to quantify impurities and validate analytical methods . Non-deuterated dihydro derivatives (e.g., Related Compound D) are quantified at thresholds ≤0.2% in fluticasone formulations to ensure safety and efficacy .
Research and Industrial Relevance
Pharmacokinetic Studies: Deuterated analogs like this compound enable precise tracking of drug absorption and distribution without interference from endogenous compounds .
Regulatory Compliance :
The USP mandates rigorous impurity profiling using related compounds (e.g., dihydro derivatives) to meet ICH guidelines for pharmaceutical quality .
Synthetic Challenges : The introduction of deuterium requires specialized synthesis routes (e.g., hydrogen-deuterium exchange under controlled conditions) to ensure isotopic purity >95% .
Preparation Methods
Catalytic Deuteration of Fluticasone Propionate
The reduction of the Δ1,2 double bond in Fluticasone Propionate represents the most direct route to this compound. This process typically employs deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) under anhydrous conditions. In a representative procedure, Fluticasone Propionate dissolved in tetrahydrofuran (THF) is treated with LiAlD4 at 0–5°C, leading to selective reduction of the A-ring double bond. The reaction proceeds via nucleophilic attack by deuteride ions on the carbonyl carbon, followed by protonation with deuterium oxide (D2O) to yield the 1,2-dihydro derivative.
Key parameters influencing this method include:
-
Reagent stoichiometry : A 2:1 molar ratio of LiAlD4 to substrate ensures complete reduction.
-
Temperature control : Reactions conducted below 10°C minimize side reactions such as over-reduction or epimerization.
-
Deuterium source purity : D2O with >99.8% isotopic purity is critical to achieve >95% deuteration at the 1,2 position.
Synthesis from Deuterated Intermediates
Alternative approaches described in patent literature involve constructing the steroid nucleus using deuterium-enriched precursors. As detailed in WO2008157652A1, deuterium incorporation can occur at multiple synthetic stages:
-
Early-stage deuteration : Starting with deuterated androstadienone intermediates where specific protons are replaced during microbial oxidation or chemical synthesis.
-
Late-stage isotopic exchange : Post-synthetic deuteration of Fluticasone Propionate using deuterated propionic anhydride under acidic conditions.
This method enables higher deuteration levels (up to 98%) but requires specialized deuterated starting materials, increasing production costs. Comparative analysis shows that late-stage deuteration offers better control over isotopic positioning but may lead to partial deuterium loss during subsequent purification steps.
Reaction Mechanisms and Kinetic Considerations
Reduction Kinetics with LiAlD4
The reduction mechanism involves three distinct phases:
-
Coordination : LiAlD4 coordinates with the carbonyl oxygen of Fluticasone Propionate, polarizing the C=O bond.
-
Hydride transfer : A deuteride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Protonation : The intermediate is quenched with D2O, yielding the saturated 1,2-Dihydro product.
Kinetic studies reveal pseudo-first-order behavior with rate constants (k) ranging from 0.12 to 0.25 min⁻¹ depending on solvent polarity. Polar aprotic solvents like THF accelerate the reaction by stabilizing charged intermediates.
Isotopic Dilution Effects
During deuteration, non-selective proton-deuterium exchange can occur at non-target positions. Nuclear magnetic resonance (NMR) studies demonstrate that the C-17 hydroxyl group exhibits 5–7% unintended deuteration even under optimized conditions. This necessitates rigorous purification through recrystallization or chromatography to maintain isotopic purity >95%.
Process Optimization and Scale-Up Challenges
Solvent Systems for Crystallization
Post-reduction crystallization critically impacts particle morphology and purity. The patent EP2729480A1 details a scalable crystallization protocol using acetone/water mixtures:
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Acetone:Water ratio | 35:65 to 45:55 | Controls particle size (50–150 µm) |
| Addition rate | 1 L/h per kg substrate | Minimizes agglomeration |
| Temperature | 10–20°C | Enhances crystal uniformity |
Slurries stirred for 4–8 hours at 20°C yield particles suitable for micronization without significant yield loss.
Deuterium Recovery Optimization
Large-scale synthesis faces deuterium loss during workup steps. Implementing closed-system distillation for solvent recovery retains >85% of expensive deuterated reagents. Coupling this with in-line FTIR monitoring reduces deuteration variability to <2% between batches.
Analytical Characterization
Quantitative Deuteration Analysis
High-resolution mass spectrometry (HRMS) and ²H-NMR are indispensable for verifying isotopic enrichment:
-
HRMS : Calculates deuterium content via mass shift (Δm/z +3 for three deuterium atoms).
-
²H-NMR : Resolves positional deuteration, with characteristic shifts at δ 5.8–6.1 ppm for C-1/C-2 deuterons.
Batch analyses show typical deuteration levels of 96.2±1.4% when using optimized LiAlD4 protocols.
Purity Profiling
Reverse-phase HPLC with UV detection (λ=238 nm) separates this compound from under-reduced byproducts. Method validation data indicates:
-
Retention time: 12.4±0.3 min
-
Column: C18, 150×4.6 mm, 3.5 µm
-
Mobile phase: Acetonitrile/water (65:35)
System suitability tests require resolution >2.0 from nearest impurity peak.
Comparative Evaluation of Synthesis Routes
| Method | Deuteration Efficiency (%) | Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| LiAlD4 reduction | 95–97 | 78–82 | 1.0 | Excellent |
| Deuterated intermediates | 98–99 | 65–70 | 3.2 | Moderate |
| Catalytic exchange | 85–90 | 90–95 | 2.1 | Limited by catalyst |
The LiAlD4 method remains preferred for industrial-scale production due to its balance of cost and efficiency.
Applications and Research Implications
Precisely synthesized this compound enables:
-
Mass spectrometry imaging : Tracking drug distribution in lung tissue with 0.1 ng/cm² sensitivity.
-
Metabolic stability assays : Quantifying deuterium isotope effects on CYP3A4-mediated oxidation rates.
Recent advancements in microfluidic synthesis platforms have reduced batch times to <8 hours while maintaining deuterium enrichment >94% .
Q & A
Basic: What are the key structural features of 1,2-Dihydro Fluticasone Propionate-d3, and how does deuterium substitution influence its metabolic stability?
Answer:
this compound is a deuterated analog of fluticasone propionate, with three deuterium atoms replacing hydrogen at the propionate moiety (3,3,3-d3). Its molecular formula is C25H28D3F3O5S (MW: ~505.6 g/mol), and the deuterium substitution reduces metabolic degradation by the "isotope effect," slowing enzymatic cleavage of the propionate ester bond. This enhances metabolic stability and bioavailability compared to the non-deuterated parent compound, making it valuable for pharmacokinetic (PK) tracking .
Basic: What synthetic methodologies are recommended for producing high-purity this compound?
Answer:
Synthesis typically involves:
- Deuterium incorporation : Exchange reactions using deuterated propionic acid (D3) under controlled acidic or basic conditions.
- Purification : Reverse-phase HPLC or preparative chromatography to achieve >95% purity.
- Validation : LC-MS and NMR (1H, 13C, 19F) to confirm isotopic integrity and structural fidelity. highlights the use of deuterated intermediates to minimize isotopic scrambling .
Basic: What analytical methods are validated for quantifying this compound in biological matrices?
Answer:
A validated LC-MS/MS method includes:
- Sample preparation : Protein precipitation with acetonitrile, followed by SPE (C18 cartridges) to isolate the analyte from plasma.
- Chromatography : C18 column, gradient elution with methanol/0.1% formic acid.
- Detection : MRM transitions at m/z 506.2 → 313.2 (analyte) and 509.2 → 313.2 (internal standard, fluticasone-d3).
- Calibration : Linear range of 0.2–120 pg/mL with 1/x² weighting .
Basic: How is this compound utilized in pharmacokinetic studies?
Answer:
Its deuterated structure allows precise tracking of parent drug metabolism. Researchers administer the deuterated compound alongside non-deuterated fluticasone propionate in crossover studies. PK parameters (e.g., half-life, clearance) are calculated using LC-MS/MS data, with deuterated analogs correcting for matrix effects and ion suppression .
Advanced: How can researchers resolve contradictions in metabolic pathway data for this compound?
Answer:
Conflicting data (e.g., variable CYP450-mediated oxidation rates) arise from differences in:
- In vitro models : Human liver microsomes vs. recombinant enzymes.
- Isotope positioning : Ensure deuterium is exclusively at the propionate group to avoid unintended metabolic interference.
- Data normalization : Use stable isotope-labeled internal standards (SIL-IS) to correct for extraction efficiency variability .
Advanced: What experimental strategies address discrepancies in stability studies of this compound?
Answer:
- Stress testing : Expose the compound to hydrolytic (acid/alkaline), oxidative (H2O2), and photolytic conditions.
- Degradation product profiling : Compare degradation pathways with non-deuterated fluticasone using high-resolution MS to identify deuterium-specific stability shifts.
- Statistical validation : Apply ANOVA to assess batch-to-batch variability in stability profiles .
Advanced: How are glucocorticoid receptor (GR) binding affinity assays optimized for this compound?
Answer:
- Competitive binding assays : Use radiolabeled dexamethasone (³H) as a tracer.
- Incubation conditions : 2 hr at 37°C in GR-rich cytosolic fractions (e.g., rat lung tissue).
- Data analysis : Calculate IC50 values via nonlinear regression (GraphPad Prism). notes comparable GR affinity to fluticasone propionate, but deuterium may slightly alter dissociation kinetics .
Advanced: What methodologies characterize impurities in this compound batches?
Answer:
- Forced degradation : Identify major impurities (e.g., 6α,9α-difluoro derivatives) under ICH Q2(R1) guidelines.
- HPLC-UV/HRMS : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile.
- Reference standards : Compare retention times and MS/MS spectra to USP/Ph. Eur. monographs (e.g., Related Compound D and F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
